
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in medical research. The compound is a synthetic analog of a natural product called curcumin, which is found in turmeric. The purpose of
Mecanismo De Acción
The mechanism of action of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide is not fully understood. However, studies have shown that the compound can modulate various signaling pathways in cells, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in inflammation and cancer. The compound has also been shown to inhibit the activity of enzymes such as COX-2 (cyclooxygenase-2) and iNOS (inducible nitric oxide synthase), which are involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide has various biochemical and physiological effects. In neurology, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Inflammation research has also shown that the compound can reduce inflammation and pain in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide in lab experiments include its potential therapeutic effects in various scientific fields, its synthetic nature, and its ability to modulate various signaling pathways in cells. However, limitations include the lack of understanding of its mechanism of action and potential toxicity.
Direcciones Futuras
For research on 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide include further studies on its mechanism of action, toxicity, and potential therapeutic effects in various scientific fields. Additionally, research could focus on the development of analogs with improved potency and selectivity. The compound could also be studied in combination with other drugs to enhance its therapeutic effects. Finally, studies could focus on the development of delivery systems to improve the bioavailability of the compound.
Métodos De Síntesis
The synthesis of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide involves the reaction of 5-(benzofuran-2-yl)isoxazole-3-carboxylic acid with 4-fluorobenzylamine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then treated with acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide has shown potential as a research tool in various scientific fields, including neurology, cancer research, and inflammation. In neurology, the compound has been studied for its potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, the compound has been shown to have anti-tumor activity and could potentially be used as a chemotherapeutic agent. Inflammation research has also shown that the compound has anti-inflammatory effects and could be used to treat inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3/c21-15-7-5-13(6-8-15)12-22-20(24)11-16-10-19(26-23-16)18-9-14-3-1-2-4-17(14)25-18/h1-10H,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOCIWTVBCPCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2457869.png)
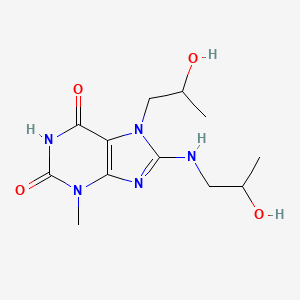
![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457873.png)
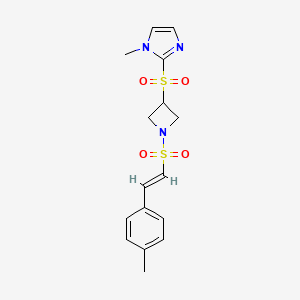
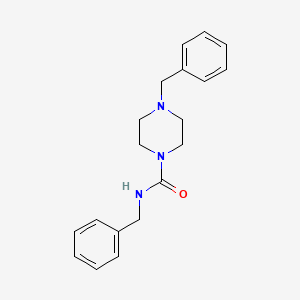
![5-{[(4-Chlorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2457879.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2457881.png)
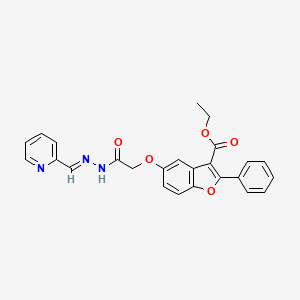
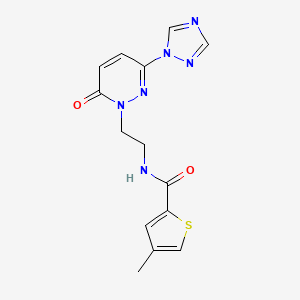
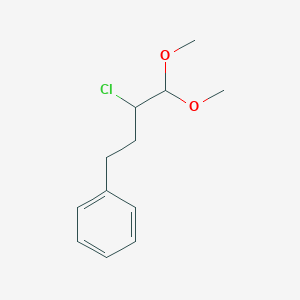

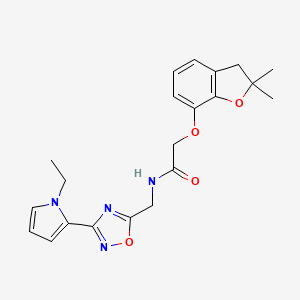
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-[(4-fluorophenyl)methyl]cyclopropyl]methanone;hydrochloride](/img/structure/B2457891.png)